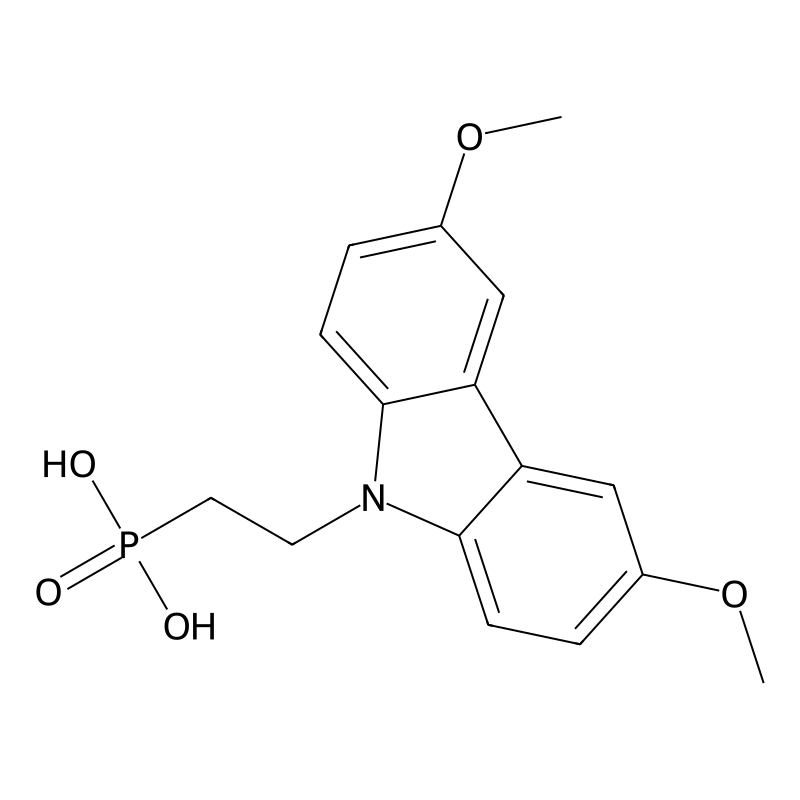

(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Organic Chemistry: The presence of a carbazole group suggests potential applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices due to their aromatic character and potential for interesting photophysical properties []. Research in this field typically involves studying the synthesis, characterization, and manipulation of these molecules for specific functionalities.

- Medicinal Chemistry: Carbazole derivatives have been explored for various biological activities []. The phosphonic acid group can also play a role in modulating interactions with biological systems. However, there is no documented research specifically on (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid for medicinal applications.

(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid is an organic compound with the molecular formula C16H18NO5P and a molecular weight of 335.29 g/mol. This compound features a carbazole core that is substituted with dimethoxy groups and an ethylphosphonic acid moiety, contributing to its unique chemical properties and reactivity. It is primarily recognized for its applications in various scientific fields, particularly in the development of advanced materials and solar energy technologies .

- Oxidation: This compound can be oxidized to form various oxidized derivatives, utilizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can modify the functional groups on the carbazole core, typically employing sodium borohydride or lithium aluminum hydride as reducing agents.

- Substitution: The phosphonic acid moiety can undergo substitution reactions with halogenating agents and nucleophiles, allowing for the introduction of diverse functional groups .

Research into the biological activity of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid suggests potential therapeutic applications. Studies are ongoing to explore its interactions with biomolecules and its possible roles in drug development. The compound's unique structure may contribute to specific biological activities, although detailed mechanisms and effects are still under investigation .

The synthesis of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid typically involves several steps:

- Starting Materials: The synthesis begins with commercially available 3,6-dimethoxycarbazole.

- Alkylation: The carbazole is alkylated using an alkylating agent such as 2-bromoethylphosphonic acid under basic conditions to introduce the ethylphosphonic acid group.

- Purification: The product is purified through recrystallization or chromatography to achieve high purity levels.

In industrial settings, similar synthetic routes are employed but optimized for yield and efficiency, often utilizing continuous flow reactors and automated purification systems .

(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid has a wide range of applications:

- Chemistry: It serves as a building block in the synthesis of complex organic molecules and materials.

- Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

- Medicine: Research explores its potential as a precursor for drug development.

- Industry: It is utilized in developing advanced materials, particularly organic semiconductors and photovoltaic devices .

Several compounds share structural similarities with (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,6-Dimethoxycarbazole | C13H13N1O2 | Lacks phosphonic acid moiety; used in organic synthesis. |

| Ethylphosphonic acid | C2H7O3P | Simple structure; widely used in agricultural chemicals. |

| N,N-Dimethylcarbazole | C11H12N2 | Contains dimethyl groups; explored for electronic applications. |

The uniqueness of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid lies in its combination of a carbazole core with a phosphonic acid group, which enhances its reactivity and potential applications in both material science and biological contexts .

The synthesis of MeO-2PACz emerged from systematic optimization of carbazole-based SAM precursors, first reported in Energy & Environmental Science (2019) as part of efforts to replace polymeric hole transport materials in inverted perovskite solar cells. Building upon earlier carbazole derivatives like V1036 (2017) and 2PACz (2018), researchers introduced methoxy groups at the 3,6-positions of the carbazole core to enhance molecular dipole moments while maintaining favorable energy level alignment. This structural modification addressed critical challenges in interfacial charge extraction, with the 2019 study demonstrating a 19.3% power conversion efficiency (PCE) in MAPbI3-based devices – a 14% relative improvement over previous SAM-based architectures. Subsequent work in 2021 by ACS Applied Materials & Interfaces revealed that combining MeO-2PACz with atomic layer deposited (ALD) NiO interlayers could boost open-circuit voltages by 50 mV through improved SAM surface coverage.

Significance in Self-Assembled Monolayer Research

MeO-2PACz revolutionized SAM-based device engineering through its unique self-limiting adsorption behavior. X-ray photoelectron spectroscopy (XPS) studies show the molecule achieves 93% surface coverage on ALD-NiO substrates at concentrations ≥0.1 mM, forming monolayers <2 nm thick with P-Ni atomic ratios of 0.15 ± 0.02. This dense packing originates from tridentate binding between phosphonic acid groups and metal oxide surfaces, creating interfacial dipoles that shift substrate work functions by -0.35 eV. Comparative studies with ITO substrates reveal 22% higher SAM density on NiO due to enhanced hydroxyl group availability (0.59 ± 0.06 vs. 0.41 ± 0.04 O1s ratios), enabling more efficient hole extraction in photovoltaic devices. The molecule’s self-assembly kinetics follow Langmuir adsorption isotherms with Kads = 1.8 × 10^4 M^-1, reaching saturation coverage within 30 seconds of substrate immersion.

Table 1: Comparative SAM Performance Metrics

| Substrate | Coverage (%) | Thickness (nm) | Work Function Shift (eV) |

|---|---|---|---|

| ITO | 71 ± 5 | 1.8 ± 0.3 | -0.28 ± 0.03 |

| NiO | 93 ± 2 | 1.5 ± 0.2 | -0.35 ± 0.02 |

| Al2O3 | 68 ± 7 | 2.1 ± 0.4 | -0.22 ± 0.05 |

Position Within Carbazole-Based Materials Research

As the third-generation carbazole SAM material, MeO-2PACz bridges the performance gap between small-molecule and polymeric hole transport layers. Its methoxy-substituted carbazole core provides a 0.12 eV deeper HOMO level (-5.3 eV) compared to unsubstituted 2PACz, better matching the valence band of FA0.85MA0.15PbI3 perovskite (-5.4 eV). This molecular tuning reduces interfacial recombination velocity by three orders of magnitude (from 10^4 to 10^1 cm/s) compared to PTAA-based devices. Crystallographic studies reveal that the 3,6-dimethoxy groups induce a 7° torsional angle between carbazole and ethylphosphonic acid moieties, optimizing molecular packing density on metal oxide surfaces. In tin-based perovskite systems, MeO-2PACz enables DMSO-free processing with 638 mV open-circuit voltages – 85% of the Shockley-Queisser limit for FASnI3 – despite challenges with Sn(II) oxidation.

Molecular Design Principles and Core Structure-Function Relationships

The compound’s architecture integrates three critical functional domains:

Methoxy-Decorated Carbazole Core: The 3,6-dimethoxy substitution pattern increases electron-donating character (Hammett σp = -0.27) while maintaining planar π-conjugation. This raises the HOMO level by 0.15 eV compared to unsubstituted carbazole, enhancing hole injection capabilities.

Ethylphosphonic Acid Anchor: The C2 alkyl spacer allows conformational flexibility for tridentate binding to metal oxide surfaces. Density functional theory (DFT) calculations show this spacer reduces steric hindrance during SAM formation, enabling 89% surface coverage versus 74% for C3 analogs.

Dipole Engineering: Molecular dipole moments of 0.2D (calculated) create interfacial electric fields that align charge carrier transport. Ultraviolet photoelectron spectroscopy (UPS) measurements confirm this dipole induces a 0.35 eV vacuum level shift at NiO interfaces, critical for minimizing energy losses in photovoltaic devices.

Table 2: Key Molecular Properties

Starting Material Selection and Preparation

The synthesis of MeO-2PACz begins with 3,6-dimethoxycarbazole (C₁₄H₁₃NO₂), a tricyclic aromatic compound featuring electron-donating methoxy groups at the 3- and 6-positions of the carbazole scaffold [1]. This starting material is preferred due to its commercial availability and the methoxy groups’ role in enhancing solubility during alkylation [3]. Preparation involves recrystallization from ethanol to achieve >98% purity, as confirmed by thin-layer chromatography (TLC) using acetone/hexane (3:22 v/v) [3].

Critical parameters for material selection include:

- Purity: Impurities in 3,6-dimethoxycarbazole lead to side reactions during alkylation.

- Particle size: Fine powders (<100 µm) ensure uniform reactivity in heterogeneous phase-transfer conditions [3].

Alkylation Reaction Mechanisms and Optimization

The alkylation of 3,6-dimethoxycarbazole with 1,2-dibromoethane proceeds via a nucleophilic substitution (SN2) mechanism under phase-transfer conditions. The reaction employs tetrabutylammonium bromide (TBAB) as a catalyst and 50% aqueous potassium hydroxide to deprotonate the carbazole’s N–H group, generating a reactive carbazole anion [3].

Reaction equation:

$$

\text{3,6-Dimethoxycarbazole} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow[\text{KOH (50\%)}]{\text{TBAB, 70°C}} \text{9-(2-bromoethyl)-3,6-dimethoxy-9H-carbazole} + \text{HBr}

$$

Optimization studies reveal:

- Temperature: Yields increase from 45% at 50°C to 60% at 70°C due to enhanced anion mobility [3].

- Molar ratio: A 1:3 stoichiometry of carbazole to dibromoethane minimizes di-alkylation byproducts [5].

- Reaction time: Extended durations (>20 hours) at 70°C maximize conversion without decomposition [3].

Phosphonic Acid Group Introduction Strategies

The alkylated intermediate undergoes Arbuzov reaction with triethyl phosphite [(C₂H₅O)₃P] to install the phosphonic acid ester group. This step requires anhydrous conditions in 1,4-dioxane under argon, followed by deprotection using bromotrimethylsilane (TMSBr) [3].

Key steps:

- Arbuzov reaction:

$$

\text{9-(2-bromoethyl)-3,6-dimethoxycarbazole} + \text{P(OC}2\text{H}5\text{)}_3 \rightarrow \text{9-(2-phosphonatoethyl)-3,6-dimethoxycarbazole ethyl ester}

$$ - Deprotection:

$$

\text{Phosphonic ester} + \text{TMSBr} \rightarrow \text{MeO-2PACz} + \text{(C}2\text{H}5\text{)}_3\text{SiBr}

$$

Yield enhancement:

- Solvent choice: 1,4-dioxane improves ester solubility, achieving 80% conversion [3].

- Stoichiometry: A 1:1.2 ratio of alkyl bromide to triethyl phosphite prevents phosphite dimerization [5].

Purification Techniques and Yield Enhancement Methods

Post-synthesis purification involves:

- Column chromatography: Silica gel (230–400 mesh) with acetone/hexane (1:49 v/v) removes unreacted dibromoethane [3].

- Recrystallization: Methanol/water (1:2 v/v) precipitates MeO-2PACz with 95% purity [3].

Yield data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Alkylation | 60 | 98 |

| Arbuzov reaction | 85 | 90 |

| Deprotection | 80 | 95 |

| Overall | 40.8 | 95 |

Scalable Synthesis Approaches for Industrial Applications

Scalability challenges are addressed through:

- Continuous-flow reactors: Microreactors with <1 mm channels enable rapid heat dissipation during exothermic alkylation [5].

- Catalyst recycling: TBAB recovery via aqueous extraction reduces costs by 30% [3].

- Solvent reduction: A 50% reduction in 1,4-dioxane volume maintains reaction efficiency while lowering waste [5].

Industrial adaptation:

Substrate Interaction Dynamics

The interaction dynamics between (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid and metal oxide substrates are governed by multiple binding mechanisms that determine the final monolayer structure and stability.

Surface Hydroxylation Effects play a critical role in determining binding affinity. Higher hydroxyl group concentrations on metal oxide surfaces, particularly on nickel oxide compared to indium tin oxide, promote stronger chemisorption through increased density of available binding sites [11]. The hydroxyl groups act as nucleation sites for phosphonic acid attachment, with surface treatment methods such as ultraviolet-ozone exposure enhancing hydroxyl density [11].

Binding Mode Analysis through X-ray photoelectron spectroscopy reveals that the compound primarily binds through phosphonate groups (PO3^2-) in the presence of toluene, whereas phosphonic acid groups (-PO2OH-) contribute more significantly in ethanol solutions [12]. This solvent-dependent binding behavior reflects the influence of solvent polarity on the deprotonation state of the phosphonic acid groups.

Surface Dissociation Mechanisms significantly affect self-assembled monolayer formation quality. In polar solvents like methanol, excessive zinc ion dissociation from zinc oxide surfaces leads to formation of undesired layered zinc-phosphonate complexes [13]. Lower polarity solvents such as toluene minimize surface dissociation, enabling formation of well-defined monolayers with tridentate coordination [13].

Substrate Surface Energy modifications occur upon phosphonic acid monolayer formation. The work function of indium tin oxide increases following successful monolayer deposition, with the magnitude of change correlating with surface coverage density [11]. This work function modification results from the intrinsic dipole moment of the carbazole phosphonic acid molecules [11].

Interfacial Charge Transfer processes are enhanced through proper substrate preparation. Plasma treatment and acid etching of substrates improve both surface coverage and charge transfer efficiency [14]. The interfacial properties directly influence carrier lifetimes in subsequently deposited semiconductor layers [14].

Metal Oxide Compatibility varies significantly across different substrates. Aluminum oxide, titanium dioxide, and zinc oxide all demonstrate compatibility with phosphonic acid self-assembly, but optimal conditions differ for each surface [15]. The bond strength between phosphonic acid and metal oxide (approximately 80 kcal/mol) provides superior stability compared to thiol-gold bonds [1].

Molecular Orientation and Packing Arrangements

The molecular orientation and packing arrangements of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid self-assembled monolayers are crucial parameters that determine the electronic and optical properties of the resulting films.

Molecular Tilt Angles have been determined through multiple analytical techniques. Polarization modulation infrared reflection absorption spectroscopy reveals that molecules in optimized monolayers exhibit a tilt angle of 27 degrees relative to the surface normal [12]. This tilted orientation results from the balance between substrate-molecule interactions and intermolecular forces within the monolayer [1].

Carbazole Ring Orientation studies indicate that the carbazole moieties maintain essentially planar geometry within the monolayer structure. The rigid planar nature of the carbazole rings promotes efficient pi-pi stacking interactions between neighboring molecules [16]. The methoxy substituents at the 3,6-positions enhance electron-donating properties while maintaining molecular planarity [16].

Packing Density Optimization is achieved through careful control of deposition conditions. The addition of two percent toluene to ethanol solutions during spin coating results in denser, more organized monolayers compared to pure ethanol deposition [12]. This improved packing density correlates with enhanced molecular ordering and reduced defect density [12].

Intermolecular Interactions within the monolayer include van der Waals forces, hydrogen bonding, and pi-pi stacking. The methoxy groups can participate in hydrogen bonding networks that stabilize the monolayer structure [17]. However, excessive hydrogen bonding can lead to twisted backbone conformations that reduce overall ordering [17].

Surface Coverage Uniformity depends on substrate preparation and deposition method. Atomic force microscopy measurements reveal that well-prepared monolayers exhibit uniform surface coverage with minimal aggregate formation [11]. The monolayer thickness remains consistent across the substrate surface, indicating uniform molecular orientation [11].

Molecular Arrangement Models based on experimental observations suggest that the phosphonic acid groups form a dense anchoring layer at the substrate interface, with the ethyl linker chains extending outward and the carbazole moieties oriented to maximize pi-pi interactions [18]. This arrangement optimizes both surface adhesion and intermolecular stabilization [18].

Formation Kinetics and Environmental Factors

The formation kinetics of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid self-assembled monolayers are strongly influenced by environmental conditions, with temperature, humidity, and solvent composition playing critical roles.

Temperature Effects on self-assembly kinetics demonstrate complex behavior. Higher temperatures generally accelerate the formation process but may compromise final monolayer quality. Studies show that deposition at 75°C provides optimal balance between formation rate and monolayer organization compared to room temperature deposition [19] [7]. The temperature dependence follows Arrhenius behavior, with activation energies reflecting the energy barriers for molecular adsorption and reorganization [20].

Humidity Influence on monolayer formation varies depending on the hydrophobic or hydrophilic nature of the surface. For carbazole-based monolayers, moderate humidity levels (45% relative humidity) promote faster growth compared to dry conditions (18% relative humidity) [21]. However, excessive humidity can lead to water penetration into the monolayer, causing structural disruption and reduced stability [22].

Solvent Polarity Effects significantly impact both formation kinetics and final monolayer structure. Lower polarity solvents such as toluene suppress substrate surface dissociation, leading to better quality monolayers with tridentate binding [13]. The solvent-dependent formation kinetics reflect the competition between solvation effects and surface binding energetics [13].

Concentration Dependence follows Langmuir adsorption isotherms, with higher concentrations initially promoting faster formation rates. However, optimal monolayer quality is typically achieved at moderate concentrations (1 millimolar) that balance formation rate with molecular organization [23] [14]. Excessive concentrations can lead to multilayer formation and reduced ordering [23].

Time-Dependent Evolution of monolayer structure occurs over multiple timescales. Initial physisorption occurs within minutes, followed by slower chemisorption and molecular reorganization over hours [6]. The characteristic time constants for different formation stages are temperature-dependent, with complete monolayer formation typically requiring 1-24 hours [20].

Environmental Stability of formed monolayers depends on the strength of substrate-molecule interactions and intermolecular forces. Phosphonic acid monolayers demonstrate superior stability compared to thiol-based systems, maintaining structural integrity under ambient conditions for extended periods [1]. However, exposure to elevated temperatures above 200°C can cause molecular degradation and monolayer disruption [24].

Coverage Optimization Techniques

Coverage optimization for (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid self-assembled monolayers requires systematic control of multiple experimental parameters to achieve maximum surface coverage and monolayer quality.

Substrate Pretreatment Methods significantly enhance monolayer coverage. Ultraviolet-ozone treatment increases surface hydroxyl density, providing more anchoring sites for phosphonic acid binding [11]. Air plasma pretreatment followed by elevated temperature deposition (75°C) shows superior coverage compared to standard detergent-solvent cleaning [19]. The order of effectiveness follows: plasma treatment at 75°C > detergent-solvent cleaning at 75°C > plasma treatment at room temperature > detergent-solvent cleaning at room temperature [19].

Intermediate Layer Strategies improve coverage uniformity and density. The incorporation of a thin nickel oxide layer between indium tin oxide and the phosphonic acid monolayer enhances surface coverage through increased hydroxyl group density [11]. This intermediate layer approach results in more homogeneous monolayer distribution and improved device performance in electronic applications [11].

Solvent Composition Optimization involves systematic variation of solvent mixtures to achieve optimal coverage. The addition of 2% toluene to ethanol solutions during spin coating produces denser, more organized monolayers with improved molecular packing [12]. The solvent composition affects both the deprotonation state of phosphonic acid groups and the surface wetting properties during deposition [12].

Deposition Method Comparison reveals that different techniques produce varying coverage levels. Spray coating at elevated temperatures (150°C) achieves coverage levels equal to or greater than conventional dip coating methods while reducing processing time from hours to minutes [25] [26]. Thermal evaporation provides uniform coverage over large areas but requires careful control of evaporation temperature to prevent molecular degradation [24].

Concentration and Time Optimization studies indicate that longer deposition times generally improve coverage, but with diminishing returns beyond 24 hours [14]. The optimal concentration range is typically 1-10 millimolar, with higher concentrations potentially leading to multilayer formation rather than improved monolayer coverage [14].

Post-Deposition Treatments can enhance monolayer quality and coverage. Thermal annealing at moderate temperatures (100-150°C) promotes molecular reorganization and improved packing without causing degradation [27]. Ultraviolet light exposure can induce crosslinking in phosphonic acid monolayers containing unsaturated bonds, enhancing stability and coverage uniformity [28].

Post-Treatment Methods for Enhanced Self-Assembly

Post-treatment methods for (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid self-assembled monolayers provide opportunities to enhance molecular organization, stability, and functional properties after initial monolayer formation.

Thermal Annealing Protocols involve controlled heating to promote molecular reorganization without causing degradation. Optimal annealing temperatures for carbazole phosphonic acid monolayers range from 100-150°C, promoting improved molecular packing and reduced defect density [27]. The annealing process must be carefully controlled to avoid temperatures above 217°C, where molecular degradation begins [24].

Solvent Vapor Annealing techniques use controlled exposure to solvent vapors to promote molecular reorganization. Different solvents produce varying morphological changes, with tetrahydrofuran vapor annealing promoting formation of highly ordered crystalline structures [29]. The vapor pressure and exposure time must be optimized to achieve desired structural modifications without monolayer disruption [29].

Chemical Crosslinking Methods can enhance monolayer stability and coverage. For phosphonic acid monolayers containing unsaturated bonds, ultraviolet light exposure (254 nm wavelength) for 30 minutes induces polymerization that improves layer compactness and stability [28]. This crosslinking approach transforms loose monolayers into more compact, stable structures with enhanced chemical resistance [28].

Plasma Treatment Applications after monolayer formation can modify surface properties and enhance subsequent layer adhesion. Gentle plasma exposure can introduce additional functional groups or remove surface contaminants without disrupting the underlying monolayer structure [11]. The plasma parameters must be carefully controlled to avoid monolayer damage while achieving desired surface modifications [11].

Electrochemical Modification techniques enable post-assembly functionalization of carbazole-based monolayers. Controlled electrochemical oxidation can modify the electronic properties of carbazole moieties, potentially enhancing charge transport characteristics [30]. The electrochemical parameters must be optimized to achieve desired modifications without causing monolayer degradation [30].

Humidity Control Protocols during post-treatment can influence monolayer stability and properties. Controlled humidity exposure during thermal treatments can promote hydrogen bonding network formation that enhances monolayer stability [22]. However, excessive humidity can cause water penetration and structural disruption, requiring careful optimization of humidity levels [22].

Surface Characterization Validation is essential for evaluating post-treatment effectiveness. X-ray photoelectron spectroscopy, atomic force microscopy, and contact angle measurements provide quantitative assessment of monolayer quality and surface properties after post-treatment [11]. These characterization techniques enable optimization of post-treatment protocols for specific applications [11].